Methyl 3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organoboron compounds. The base structure consists of a benzoic acid methyl ester with two distinct substituents positioned at the 3- and 4-positions of the aromatic ring. The molecular formula C₁₅H₂₀BBrO₄ indicates the presence of fifteen carbon atoms, twenty hydrogen atoms, one boron atom, one bromine atom, and four oxygen atoms, resulting in a molecular weight of 355.03 grams per mole.
Isomeric considerations reveal the existence of several closely related compounds that differ in the positional arrangement of the bromomethyl and dioxaborolane substituents. The 2-(bromomethyl)-3-(dioxaborolane) isomer, bearing Chemical Abstracts Service number 1333222-42-6, represents a constitutional isomer where the bromomethyl group occupies the ortho position relative to the ester functionality. Similarly, the 3-(bromomethyl)-2-(dioxaborolane) variant with Chemical Abstracts Service number 2058056-24-7 demonstrates yet another positional isomer where the substituents are adjacent to each other. These isomeric relationships significantly influence the electronic properties and reactivity patterns of the respective compounds.
The systematic naming also reveals the presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as the pinacol boronate ester moiety. This cyclic boronic acid derivative consists of a five-membered ring containing boron, two oxygen atoms, and two carbon atoms bearing methyl substituents. The pinacol protecting group enhances the stability of the boronic acid functionality under ambient conditions while maintaining reactivity toward palladium-catalyzed cross-coupling reactions.
Crystallographic Characterization and Bond Length Analysis
Crystallographic characterization of this compound provides detailed insights into the three-dimensional molecular architecture and intermolecular interactions. While specific crystallographic data for this exact compound remains limited in the available literature, related organoboron compounds exhibit characteristic structural features that can inform our understanding of bond lengths and molecular geometry.
The dioxaborolane ring system typically adopts a planar or near-planar conformation, with the boron atom exhibiting tetrahedral geometry when considering the coordination to the aromatic ring. The carbon-boron bond length in such systems generally ranges from 1.55 to 1.58 Angstroms, while the boron-oxygen distances within the dioxaborolane ring typically measure between 1.35 and 1.40 Angstroms. The carbon-carbon bond lengths within the pinacol framework usually fall within the standard range of 1.52 to 1.55 Angstroms for sp³-hybridized carbon atoms.
The aromatic ring geometry maintains typical benzene characteristics, with carbon-carbon bond lengths ranging from 1.38 to 1.42 Angstroms and carbon-hydrogen distances of approximately 0.93 to 0.95 Angstroms. The ester functionality exhibits characteristic bond lengths, with the carbonyl carbon-oxygen double bond measuring approximately 1.21 Angstroms and the single carbon-oxygen bond to the methyl group spanning roughly 1.33 Angstroms.
The bromomethyl substituent introduces additional structural complexity, with the carbon-bromine bond length typically measuring between 1.90 and 1.95 Angstroms. This relatively long bond contributes to the enhanced reactivity of the bromomethyl group in nucleophilic substitution reactions. The spatial arrangement of the bromomethyl group relative to the dioxaborolane moiety influences the overall molecular conformation and potential intramolecular interactions.
Physical property data indicates that the compound exists as a solid at room temperature with a reported melting point range of 91 to 95 degrees Celsius. The predicted density of approximately 1.08 grams per cubic centimeter suggests a relatively compact molecular packing in the solid state. These physical characteristics align with the expected behavior of substituted benzoate esters bearing multiple functional groups.
Comparative Analysis with Ortho/Meta/Para-Substituted Analogues
The comparative analysis of this compound with its positional isomers reveals significant differences in electronic properties, steric interactions, and reactivity patterns. The meta relationship between the bromomethyl group and the ester functionality in the target compound contrasts markedly with the ortho and para arrangements found in related isomers.
The ortho-substituted analogue, methyl 2-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, exhibits enhanced steric crowding due to the proximity of the bromomethyl group to the ester carbonyl. This spatial arrangement may lead to restricted rotation around the carbon-carbon bond connecting the bromomethyl group to the aromatic ring, potentially influencing both the compound's conformation and its reactivity in substitution reactions. The ortho positioning also creates opportunities for intramolecular interactions between the bromine atom and the ester oxygen atoms.
| Compound | Chemical Abstracts Service Number | Substitution Pattern | Molecular Weight (g/mol) | Predicted Boiling Point (°C) |
|---|---|---|---|---|
| Target Compound | 1256388-92-7 | 3-bromomethyl-4-dioxaborolane | 355.03 | 364.3 ± 25 |
| Ortho Isomer | 1333222-42-6 | 2-bromomethyl-3-dioxaborolane | 355.03 | Not reported |
| Alternative Meta | 2058056-24-7 | 3-bromomethyl-2-dioxaborolane | 355.04 | Not reported |
| Para Variant | 2377606-58-9 | 2-bromomethyl-4-dioxaborolane | 355.037 | Not reported |
The electronic effects of different substitution patterns significantly influence the reactivity of these isomers toward cross-coupling reactions. The meta arrangement in the target compound positions the electron-withdrawing ester group and the electron-donating dioxaborolane moiety in a configuration that minimizes direct electronic interaction through the aromatic ring system. This electronic isolation may enhance the selectivity of palladium-catalyzed reactions by reducing competing electronic effects.
In contrast, the para-substituted variant methyl 2-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate places the dioxaborolane group para to the ester functionality, creating a more pronounced electronic communication across the aromatic ring. This arrangement may influence the electron density at the boron center and subsequently affect the compound's behavior in oxidative addition steps of cross-coupling mechanisms.
The alternative meta isomer, methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, positions the dioxaborolane group ortho to the ester functionality while maintaining the meta relationship with the bromomethyl substituent. This configuration creates unique steric and electronic environments that may influence both the stability of the boronic ester and its reactivity toward nucleophilic attack at the bromomethyl position.
Solubility characteristics also vary among these isomers due to differences in molecular symmetry and intermolecular interactions. The target compound's substitution pattern may promote favorable crystal packing arrangements that influence its solubility in organic solvents commonly used in cross-coupling reactions. The spatial separation of polar functional groups in the meta arrangement may reduce the compound's tendency to form strong intermolecular hydrogen bonds, potentially enhancing its solubility in non-polar organic media.
Synthetic accessibility represents another crucial factor distinguishing these isomers. The preparation of each positional variant requires specific synthetic strategies that exploit the inherent reactivity differences of the aromatic positions. The target compound's synthesis typically involves selective bromination or borylation reactions that take advantage of the electronic and steric factors governing substitution selectivity on the aromatic ring.
Properties
IUPAC Name |
methyl 3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BBrO4/c1-14(2)15(3,4)21-16(20-14)12-7-6-10(13(18)19-5)8-11(12)9-17/h6-8H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIKWJORPDUKAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BBrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Borylation of Aromatic Precursors
The aromatic boronate moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is commonly introduced by transition-metal catalyzed borylation reactions. According to patent US9035084B2, aromatic boronate compounds can be prepared by:
- Using bis(pinacolato)diboron as the boron source.
- Employing palladium catalysts under mild conditions.
- Conducting the reaction in organic solvents such as acetonitrile or ethyl acetate.
- Using aromatic halides or triflates as substrates.
This method allows selective installation of the boronate ester group at the desired aromatic position.
Typical Reaction Conditions
| Parameter | Details |
|---|---|
| Catalyst | Pd-based catalyst (e.g., Pd(dppf)Cl2) |
| Boron Source | Bis(pinacolato)diboron |
| Solvent | Acetonitrile, ethyl acetate, or similar |
| Temperature | Room temperature to 80 °C |
| Reaction Time | Several hours (typically 4–24 h) |
| Atmosphere | Inert (N2 or Ar) |
Bromomethylation of the Aromatic Ring
Bromomethylation Strategy
The bromomethyl group at the 3-position is introduced via bromomethylation of the methyl group on the aromatic ring or by direct substitution methods. The bromomethylation typically involves:
- Using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of radical initiators.
- Radical or electrophilic substitution mechanisms.
- Control of regioselectivity to ensure bromination at the methyl substituent adjacent to the boronate ester.
Representative Procedure
A typical bromomethylation procedure includes:
| Reagent/Condition | Description |
|---|---|
| Substrate | Methyl 3-methyl-4-(pinacol boronate)benzoate |
| Brominating agent | N-Bromosuccinimide (NBS) |
| Initiator | Benzoyl peroxide or AIBN (radical initiator) |
| Solvent | Dichloromethane or 1,2-dichloroethane |
| Temperature | 0 °C to room temperature |
| Reaction time | 2–6 hours |
The reaction proceeds via radical bromination of the benzylic methyl group to form the bromomethyl derivative.
Integrated Synthetic Route
The overall synthesis can be summarized as follows:
Borylation Step: Starting from methyl 3-methyl-4-halobenzoate, perform palladium-catalyzed borylation with bis(pinacolato)diboron to install the boronate ester at the 4-position.
Bromomethylation Step: Subject the methyl group at the 3-position to radical bromination using NBS and radical initiators to obtain the bromomethyl derivative.
This sequence allows the selective preparation of methyl 3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate with high purity (>95%) as reported by commercial suppliers.
Research Findings and Optimization
Purity and Yield: Commercially available samples typically exhibit purity above 95%, indicating efficient preparation and purification methods such as column chromatography or recrystallization.
Solubility and Storage: The compound is soluble in common organic solvents and should be stored at room temperature or refrigerated (-20°C to -80°C) to maintain stability.
Reaction Monitoring: Nuclear Magnetic Resonance (NMR) spectroscopy, including ^1H and ^13C NMR, is used to confirm the structure and purity of intermediates and final products.
Scalability: The palladium-catalyzed borylation and radical bromomethylation are scalable, making the method suitable for both research and industrial applications.
Data Table: Summary of Preparation Conditions
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Borylation | Pd catalyst, bis(pinacolato)diboron, acetonitrile, 25–80 °C | Install boronate ester group | Mild, selective, high yield |
| Bromomethylation | NBS, benzoyl peroxide, dichloromethane, 0–25 °C | Convert methyl to bromomethyl | Radical reaction, regioselective |
| Purification | Column chromatography or recrystallization | Remove impurities | Achieves >95% purity |
| Characterization | NMR (^1H, ^13C), MS | Confirm structure and purity | Standard analytical methods |
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.
Cross-Coupling Reactions: The boronic ester moiety is highly reactive in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or aldehydes and reduction to yield alkanes or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Typical conditions involve polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts such as Pd(PPh3)4, bases like potassium carbonate (K2CO3), and solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in appropriate solvents.
Major Products
The major products formed from these reactions include substituted benzoates, biaryl compounds, alcohols, aldehydes, and alkanes, depending on the specific reaction and conditions employed.
Scientific Research Applications
Organic Synthesis
Reagent in Cross-Coupling Reactions
Methyl 3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as a versatile building block in cross-coupling reactions. It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. The presence of the bromomethyl group allows for the introduction of various nucleophiles, making it a valuable reagent for synthesizing complex organic molecules .
Synthesis of Functionalized Aromatic Compounds
This compound can be used to synthesize functionalized aromatic compounds through electrophilic aromatic substitution. The bromomethyl group can be replaced with various functional groups under mild conditions, enabling the development of new derivatives with potential applications in pharmaceuticals and agrochemicals .
Medicinal Chemistry
Antibacterial and Antifungal Activity
Research has indicated that derivatives of this compound exhibit significant antibacterial and antifungal properties. Studies have shown that these compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as certain fungal strains. This makes them candidates for further development into antimicrobial agents .
Drug Delivery Systems
The compound's structure allows it to be incorporated into drug delivery systems. Its boron-containing moieties can enhance the solubility and stability of drugs in biological environments. Research is ongoing to evaluate its effectiveness as a carrier for targeted drug delivery in cancer therapy .
Materials Science
Polymer Synthesis
This compound can be used in the synthesis of polymers with specific properties. Its ability to participate in polymerization reactions makes it suitable for creating materials with tailored mechanical and thermal properties. These polymers have potential applications in coatings and composites .
Nanomaterials Development
The compound has also been explored for its role in developing nanomaterials. Its unique chemical structure allows for functionalization at the nanoscale level, which is crucial for applications in electronics and photonics. Research is focusing on how these nanostructures can improve device performance in sensors and solar cells .
Case Studies
Mechanism of Action
The compound exerts its effects through various mechanisms depending on the context of its use. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Substituent Variations on the Benzoate Ring
Key analogs differ in substituents at the 3- and 4-positions, influencing reactivity and applications:
Key Observations :
- Bromomethyl vs. Methyl : The bromomethyl group enhances electrophilicity, enabling nucleophilic substitution (e.g., alkylation in prodrug synthesis ), whereas the methyl analog serves as a stable intermediate for further functionalization .
- Halogen Effects : Fluoro and chloro substituents alter electronic properties, affecting cross-coupling efficiency. For example, para-fluoro derivatives are used in kinase inhibitor prodrugs .
Boronate Position and Reactivity
The position of the boronate group significantly impacts Suzuki-Miyaura coupling efficiency:
- Para-Substituted Boronates (e.g., target compound): Exhibit high reactivity in cross-coupling due to favorable steric and electronic alignment .
- Meta-Substituted Boronates (e.g., methyl 2-chloro-5-boronate benzoate ): Reduced coupling efficiency due to steric hindrance and electronic deactivation.
Stability and Reactivity Considerations
Biological Activity
Methyl 3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1256388-92-7) is a synthetic organic compound notable for its unique structural features, including a bromomethyl group and a boron-containing dioxaborolane moiety. These characteristics suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C15H20BBrO4
- Molecular Weight : 355.04 g/mol
- IUPAC Name : this compound
- Structure : The compound contains a benzoate moiety linked to a dioxaborolane structure which enhances its reactivity in various chemical environments.
Antimicrobial Activity
Research indicates that compounds with bromine and boron functionalities can exhibit significant antimicrobial properties. For example:
- Boron Compounds : Boron-containing compounds have been shown to disrupt bacterial cell walls and interfere with metabolic pathways.
- Brominated Compounds : Bromine has been associated with increased antibacterial activity due to its ability to form reactive species that can damage microbial DNA.
Anticancer Potential
The structural features of this compound suggest it may also have anticancer properties:
- Mechanism of Action : Similar compounds have been reported to inhibit cell proliferation and induce apoptosis in cancer cell lines.
- Research Findings : Studies on related dioxaborolane derivatives have demonstrated their ability to inhibit key enzymes involved in cancer cell growth.
Synthesis and Characterization
The synthesis of this compound involves a multi-step process including:
- Formation of the dioxaborolane structure.
- Bromination of the resulting compound using N-bromosuccinimide (NBS).
- Purification through silica gel chromatography.
The final product is characterized using techniques such as NMR spectroscopy to confirm its structure .
Interaction Studies
Interaction studies have focused on the reactivity of this compound with various nucleophiles and electrophiles. These studies help elucidate the compound's behavior in biological systems .
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C15H20BBrO4 | Potential antimicrobial and anticancer |
| Methyl 3-methyl-4-(boron-containing)benzoate | C15H21BO4 | Documented antimicrobial effects |
| Dimethyl 5-(boron-containing)isophthalate | C16H22BO6 | Anticancer activity in vitro |
Q & A
Q. Basic
- Storage : Refrigerate at +4°C in airtight, light-resistant containers. Desiccate to prevent hydrolysis of the boronate ester .
- Handling : Use inert atmosphere (N₂/Ar) for sensitive reactions. Avoid prolonged exposure to moisture or acidic conditions, which degrade the dioxaborolane moiety .
- Safety : Wear nitrile gloves and eye protection; while no acute hazards are reported, prolonged skin contact may cause irritation .
How does the bromomethyl substituent influence its reactivity in cross-coupling reactions?
Advanced
The bromomethyl group serves as a versatile handle for:
- Alkylation : Acts as a leaving group in nucleophilic substitutions (e.g., with amines or thiols) to introduce functional moieties .
- Palladium-Mediated Coupling : Participates in Buchwald-Hartwig amination or Mizoroki-Heck reactions, enabling C–N or C–C bond formation .
Example : In prodrug synthesis (e.g., ferroptosis inhibitors), bromomethyl facilitates SN2 displacement with amine nucleophiles under basic conditions .
What challenges arise in spectroscopic characterization of this compound?
Q. Advanced
- ¹H/¹³C NMR : Overlapping signals from the methyl groups in the dioxaborolane ring (δ 1.0–1.3 ppm) and bromomethyl protons (δ 4.3–4.6 ppm) complicate integration. Use high-field NMR (>400 MHz) and DEPT-135 for clarity .
- IR Spectroscopy : Key peaks include C=O (1720–1700 cm⁻¹) and B–O (1350–1310 cm⁻¹). Differentiate from ester hydrolysis byproducts (broad –OH peaks at 3200–3600 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 263.1 (C₁₄H₁₉BBrO₄ requires 263.08). Watch for fragmentation of the labile bromomethyl group .
What are the key applications of this compound in medicinal chemistry research?
Q. Basic
- Prodrug Development : The boronate ester enables ROS-responsive drug release in targeted therapies (e.g., cancer or neurodegenerative diseases) .
- Bioconjugation : The bromomethyl group links to biomolecules (e.g., peptides) for imaging or targeted delivery .
Case Study : Used in synthesizing ferroptosis inhibitors by coupling with amine-containing pharmacophores .
How can computational methods predict the reactivity of the boronate ester moiety?
Q. Advanced
- DFT Calculations : Model the electron-withdrawing effect of the boronate ester on the aromatic ring. Predict regioselectivity in electrophilic substitutions (e.g., nitration) .
- Molecular Dynamics : Simulate hydrolysis kinetics under physiological pH to optimize prodrug stability .
Tool Recommendation : Use Gaussian or ORCA with B3LYP/6-31G(d) basis set for accurate energy profiles .
What analytical techniques are recommended for purity assessment?
Q. Basic
- HPLC : Use a C18 column (MeCN/H₂O gradient) to detect impurities (<2% area). Retention time: ~8.2 min .
- Elemental Analysis : Validate boron and bromine content (theoretical: B 3.6%, Br 29.1%) .
- TGA : Confirm thermal stability up to 150°C, critical for reactions requiring elevated temperatures .
What strategies mitigate competing side reactions during functionalization?
Q. Advanced
- Protecting Groups : Temporarily mask the boronate ester with diols (e.g., pinacol) to prevent undesired cross-coupling during bromomethyl modifications .
- Low-Temperature Conditions : Conduct substitutions at 0–5°C to minimize elimination or oxidation of the bromomethyl group .
- Catalyst Screening : Test Pd(OAc)₂/XPhos systems for Suzuki couplings to reduce homocoupling byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
